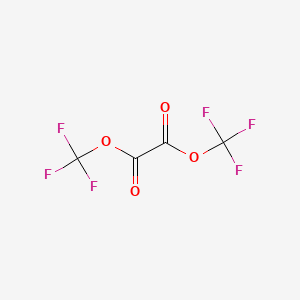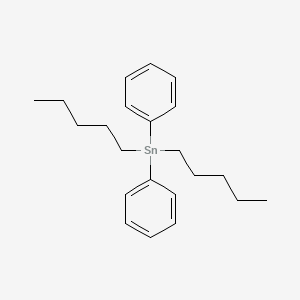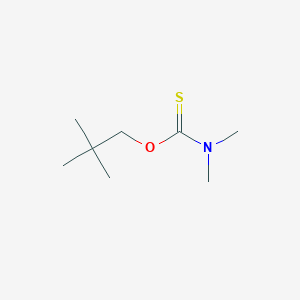
Carbamic acid, O-neopentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, O-neopentyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. The structure of this compound includes a carbamate group attached to a neopentyl group, which provides unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid, O-neopentyl ester can be synthesized through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with neopentyl alcohol under controlled conditions.
Addition of Alcohols to Isocyanates: Neopentyl alcohol can be added to isocyanates to form the ester.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce carbamic acid esters.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
化学反応の分析
Types of Reactions
Carbamic acid, O-neopentyl ester undergoes several types of chemical reactions:
Hydrolysis: Acidic or basic hydrolysis of the ester results in the formation of carbamic acid and neopentyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Substitution Reactions: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.
Basic Hydrolysis: Bases like sodium hydroxide or potassium hydroxide are employed.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Hydrolysis: Carbamic acid and neopentyl alcohol.
Oxidation: Depending on the conditions, various oxidized products can be formed.
Reduction: Reduced forms of the ester, such as alcohols or amines.
科学的研究の応用
Carbamic acid, O-neopentyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of carbamic acid, O-neopentyl ester involves its interaction with various molecular targets:
Enzyme Inhibition: The ester can inhibit enzymes by forming stable carbamate-enzyme complexes.
Protein Modification: It can modify proteins by reacting with amino groups, leading to changes in protein function.
類似化合物との比較
Similar Compounds
Methyl Carbamate: Another ester of carbamic acid, used in similar applications.
Ethyl Carbamate: Known for its use in the synthesis of pharmaceuticals.
Butyl Carbamate: Used in industrial applications for its stability and reactivity.
Uniqueness
Carbamic acid, O-neopentyl ester is unique due to its neopentyl group, which provides steric hindrance and enhances its stability compared to other carbamates. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.
特性
CAS番号 |
21299-37-6 |
|---|---|
分子式 |
C8H17NOS |
分子量 |
175.29 g/mol |
IUPAC名 |
O-(2,2-dimethylpropyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-8(2,3)6-10-7(11)9(4)5/h6H2,1-5H3 |
InChIキー |
JBNZARIEABXZLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
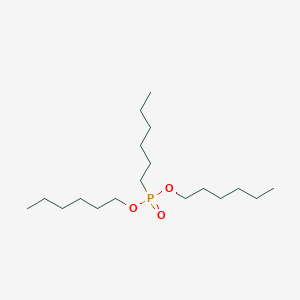


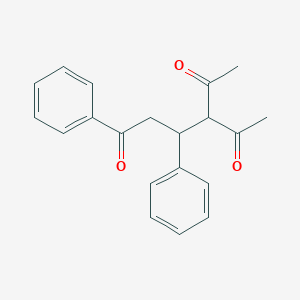




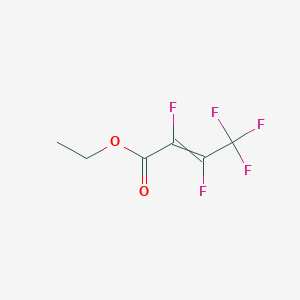
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

